molecular formula C12H11N3O4S B2419016 Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate CAS No. 2034579-45-6

Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate

Cat. No.: B2419016
CAS No.: 2034579-45-6
M. Wt: 293.3
InChI Key: UIVSMSJPNLFQPJ-UHFFFAOYSA-N
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Description

Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a pyrimidine moietyThiophene derivatives are known for their diverse biological activities, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate typically involves the condensation of a thiophene derivative with a pyrimidine derivative. One common method includes the use of a coupling reaction between a thiophene carboxylate and a pyrimidine amine under acidic or basic conditions. The reaction may be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or modulate receptor activity, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Contains a thiophene ring with different substituents.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Features an indole ring instead of a thiophene ring.

Uniqueness

Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate is unique due to its combination of a thiophene ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural arrangement allows for diverse functionalization and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[(6-methoxypyrimidine-4-carbonyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-18-9-5-8(13-6-14-9)10(16)15-11-7(3-4-20-11)12(17)19-2/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVSMSJPNLFQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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